3-Acetyl-1-methyl-1,4-dihydropyridine-4-carbonitrile
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Overview
Description
3-Acetyl-1-methyl-1,4-dihydropyridine-4-carbonitrile is a heterocyclic compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their diverse biological and pharmacological activities, making them significant in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-1-methyl-1,4-dihydropyridine-4-carbonitrile typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde with two equivalents of a β-ketoester in the presence of ammonia . The reaction proceeds through a Knoevenagel condensation product and an ester enamine intermediate, ultimately forming the dihydropyridine derivative .
Industrial Production Methods
Industrial production of 1,4-dihydropyridines, including this compound, often employs multi-component one-pot and green synthetic methodologies. These methods are favored for their efficiency, simplicity, and environmentally benign nature .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-1-methyl-1,4-dihydropyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can yield different hydrogenated products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction can produce various hydrogenated forms .
Scientific Research Applications
3-Acetyl-1-methyl-1,4-dihydropyridine-4-carbonitrile has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3-acetyl-1-methyl-1,4-dihydropyridine-4-carbonitrile involves its interaction with molecular targets such as calcium channels. As a calcium channel blocker, it inhibits the influx of calcium ions into cells, thereby exerting vasodilatory and cardiac depressant effects . This mechanism is crucial for its application in treating hypertension and other cardiovascular conditions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,4-dihydropyridines such as nifedipine, amlodipine, and felodipine . These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological properties .
Uniqueness
3-Acetyl-1-methyl-1,4-dihydropyridine-4-carbonitrile is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
66720-18-1 |
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Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
3-acetyl-1-methyl-4H-pyridine-4-carbonitrile |
InChI |
InChI=1S/C9H10N2O/c1-7(12)9-6-11(2)4-3-8(9)5-10/h3-4,6,8H,1-2H3 |
InChI Key |
CXFGTUVQQLLCSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(C=CC1C#N)C |
Origin of Product |
United States |
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